1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)imidazolidin-2-one
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Description
1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H19F2N3O2 and its molecular weight is 371.388. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)imidazolidin-2-one is a novel imidazolidinone derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C19H19F2N3O2 with a molecular weight of approximately 357.37 g/mol. The structure includes a difluorophenyl group and a dihydroisoquinoline moiety, which are known to influence biological activity.
Anticancer Properties
Recent studies have indicated that imidazolidinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to our target compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to cell survival and death.
Case Study: Synthesis and Activity Evaluation
A study published in RSC Advances synthesized a series of imidazolidinones and evaluated their anticancer activity. The results showed that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The structural features contributing to this activity were analyzed using quantitative structure-activity relationship (QSAR) models, identifying key functional groups necessary for enhanced efficacy .
Antimicrobial Activity
In addition to anticancer properties, compounds containing the 3,4-dihydroisoquinoline scaffold have been investigated for their antimicrobial activities. For example, derivatives have shown promising results against various pathogens, including bacteria and fungi.
Research Findings
A study focusing on the antimicrobial potential of 3,4-dihydroisoquinoline derivatives reported that specific modifications led to enhanced activity against resistant strains of bacteria. The mode of action was hypothesized to involve disruption of bacterial cell membranes .
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cells | |
Antimicrobial | Effective against bacterial strains | |
Apoptosis Induction | Induces programmed cell death |
Structure-Activity Relationship (SAR)
Compound Structure | Activity Level | Key Features |
---|---|---|
Imidazolidinone Derivative A | High | Presence of fluorine atoms |
Dihydroisoquinoline Derivative B | Moderate | Hydroxyl groups present |
Unmodified Dihydroisoquinoline | Low | Lack of substituents |
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c21-17-6-5-16(11-18(17)22)25-10-9-24(20(25)27)13-19(26)23-8-7-14-3-1-2-4-15(14)12-23/h1-6,11H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTIREUOBDGDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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